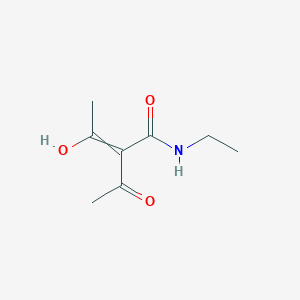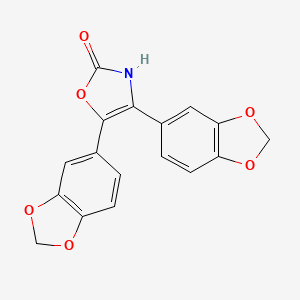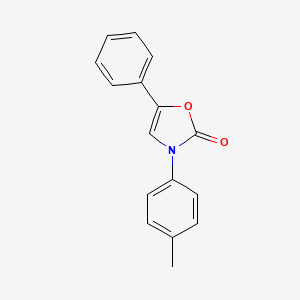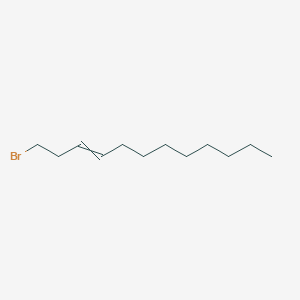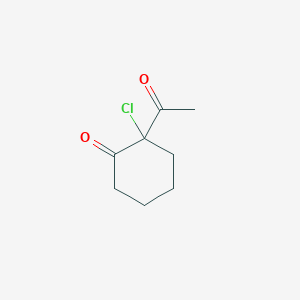![molecular formula C13H9F4NO2S2 B14510892 1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide CAS No. 62677-00-3](/img/structure/B14510892.png)
1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which include the presence of trifluoromethyl and sulfonamide groups, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide typically involves the reaction of 4-fluoro-2-(phenylsulfanyl)aniline with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl and sulfonamide groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but with two trifluoromethanesulfonyl groups.
1,1,1-Trifluoro-2,4-pentanedione: Contains a trifluoromethyl group but differs in its overall structure and reactivity.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Another trifluoromethyl-containing compound with different functional groups.
Uniqueness
1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide is unique due to its combination of trifluoromethyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in synthetic chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
62677-00-3 |
|---|---|
Molekularformel |
C13H9F4NO2S2 |
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-(4-fluoro-2-phenylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H9F4NO2S2/c14-9-6-7-11(18-22(19,20)13(15,16)17)12(8-9)21-10-4-2-1-3-5-10/h1-8,18H |
InChI-Schlüssel |
FQWTZQXIXLXFME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C=CC(=C2)F)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


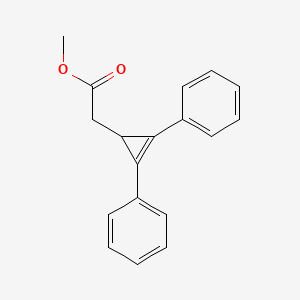


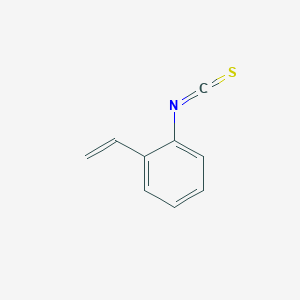
![2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid](/img/structure/B14510829.png)
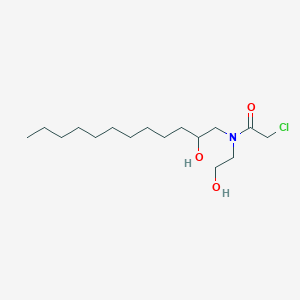
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)
